Hmopd

Description

Hmopd (Hypothetical Multidentate Organophosphine Derivative) is a hybrid ligand featuring a phosphine-alkene backbone, designed for transition metal coordination chemistry and catalytic applications. Its structure combines a phosphine donor group with a conjugated alkene system, enabling versatile binding modes (e.g., κ²-P,C or κ³-P,C,C coordination) . This design enhances electronic tunability and steric flexibility, making Hmopd effective in stabilizing reactive metal centers and facilitating catalytic cycles in cross-coupling and hydrogenation reactions .

Key structural attributes:

- Phosphine moiety: Provides strong σ-donor and moderate π-acceptor properties.

- Alkene bridge: Enhances π-backbonding and stabilizes low-oxidation-state metals.

- Modular substituents: Allow customization of steric bulk and electronic effects.

Properties

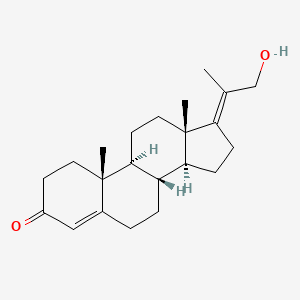

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17E)-17-(1-hydroxypropan-2-ylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,17,19-20,23H,4-11,13H2,1-3H3/b18-14+/t17-,19-,20-,21-,22+/m0/s1 |

InChI Key |

UEFYOJRFRKKOKJ-OYENKLBDSA-N |

Isomeric SMILES |

C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)/CO |

Canonical SMILES |

CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hmopd typically involves a series of well-defined chemical reactions. One common method includes the reaction of a metal with an organic halide, which is a convenient approach for preparing organometallic compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .

Industrial Production Methods

Industrial production of Hmopd may involve large-scale synthesis using advanced techniques such as metathesis and hydrometallation . These methods are chosen for their efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Hmopd undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: In this reaction, Hmopd gains electrons, often using reducing agents.

Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often require controlled environments to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction could yield reduced forms of Hmopd.

Scientific Research Applications

Hmopd has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.

Biology: Hmopd is studied for its potential role in biological processes and its interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: Hmopd is utilized in the production of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of Hmopd involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison

Hmopd is compared to two structurally analogous ligands: Triphenylphosphine (PPh₃) and Bidentate Phosphine-Alkene Ligand (BPAL-1) .

Key Insights :

- Hmopd’s multidentate nature surpasses PPh₃ in stabilizing polynuclear complexes, critical for catalytic turnover .

- Compared to BPAL-1, Hmopd’s alkene bridge offers superior π-conjugation, enhancing electron delocalization in metal-ligand frameworks .

Functional Comparison

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) | Pd Leaching (ppm) |

|---|---|---|---|

| Hmopd | 98 | 1,200 | <0.5 |

| PPh₃ | 72 | 600 | 2.8 |

| BPAL-1 | 89 | 900 | 1.2 |

Conditions: 1 mol% Pd catalyst, aryl bromide, boronic acid, K₂CO₃, 80°C, 6 h .

Advantages of Hmopd :

- Higher efficiency : Due to κ³ coordination, which prevents Pd aggregation.

- Lower metal leaching : Enhanced stability reduces catalyst degradation .

Trade-offs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.